Trimecaine

Beschreibung

Eigenschaften

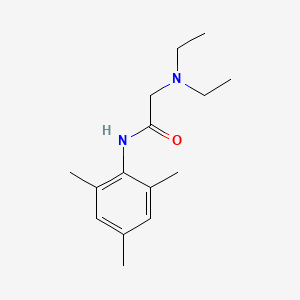

IUPAC Name |

2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5/h8-9H,6-7,10H2,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZBHBFUQHMKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1027-14-1 (mono-hydrochloride) | |

| Record name | Trimecaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048410 | |

| Record name | Trimecaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-68-2 | |

| Record name | Trimecaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimecaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimecaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimecaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMECAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN1233R0JO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimecaine's Mechanism of Action on Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimecaine, an amino-amide local anesthetic, exerts its therapeutic effects by blocking voltage-gated sodium channels (NaV channels), thereby inhibiting the initiation and propagation of action potentials in excitable cells. This guide provides a detailed examination of the molecular mechanisms underlying trimecaine's interaction with sodium channels. While specific quantitative electrophysiological data for trimecaine is limited in publicly available literature, this document extrapolates from extensive research on structurally and functionally similar local anesthetics, such as lidocaine, to present a comprehensive overview. The principles of state-dependent blockade, the modulated receptor hypothesis, and the molecular determinants of the local anesthetic binding site are discussed in detail. Furthermore, standardized experimental protocols for characterizing the interaction of local anesthetics with sodium channels are provided, alongside illustrative diagrams to clarify complex signaling pathways and experimental workflows.

Introduction to Trimecaine and Voltage-Gated Sodium Channels

Trimecaine is a local anesthetic of the amino-amide class, structurally similar to lidocaine.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels.[1][2] These channels are crucial for the generation of action potentials in neurons and other excitable cells, such as cardiac myocytes.[1][3] NaV channels are large transmembrane proteins that cycle through different conformational states—resting, open, and inactivated—in response to changes in membrane potential.[4] Local anesthetics like trimecaine exhibit a state-dependent affinity, preferentially binding to the open and inactivated states of the channel over the resting state.[4][5] This property is fundamental to their clinical efficacy and is explained by the modulated receptor hypothesis.

The Modulated Receptor Hypothesis: A Framework for Trimecaine's Action

The modulated receptor hypothesis posits that local anesthetics bind to a receptor site within the sodium channel and that the affinity of this site is modulated by the conformational state of the channel.[5][6]

-

Resting State: In the resting state, at hyperpolarized membrane potentials, the affinity for local anesthetics is low. This is often referred to as tonic block .[4]

-

Open and Inactivated States: Upon depolarization, the channels open and then rapidly inactivate. Both the open and inactivated states present a much higher affinity for local anesthetics. The binding of the drug to these states is termed phasic block or use-dependent block , as the degree of inhibition increases with the frequency of channel activation (i.e., with use).[4][7]

This state-dependent binding "stabilizes" the inactivated state of the sodium channel, making it less available to open in response to a subsequent stimulus. This leads to a reduction in nerve conduction, particularly in rapidly firing neurons, which are often associated with pain signals.

Molecular Binding Site of Trimecaine on the Sodium Channel

The binding site for local anesthetics is located within the inner pore of the sodium channel, specifically within the S6 transmembrane segments of the four homologous domains (I-IV).[3] Mutagenesis studies have identified key amino acid residues that are critical for local anesthetic binding. A highly conserved phenylalanine residue in the IVS6 segment is considered a primary determinant of the binding affinity for many local anesthetics.[3] The protonated amine group of the local anesthetic is thought to interact with this aromatic residue, while the hydrophobic portion of the drug interacts with other residues lining the pore.

Quantitative Analysis of Sodium Channel Blockade

Due to the limited availability of specific quantitative data for trimecaine, the following tables summarize typical IC50 values for the structurally similar local anesthetic, lidocaine, under various conditions. These values provide a reasonable estimate of the expected potency of trimecaine.

Table 1: State-Dependent IC50 Values for Lidocaine Block of NaV Channels

| Channel State | NaV Isoform | Preparation | IC50 (µM) | Reference |

| Resting (Tonic Block) | NaV1.5 | HEK293 Cells | >1000 | [8] |

| Resting (Tonic Block) | Peripheral Nerve | Xenopus laevis | 204 | [9] |

| Inactivated | NaV1.5 | HEK293 Cells | ~30-67.2 | [8][10] |

| Open/Inactivated (Use-Dependent) | Cardiac Na+ Channels | Native | 5-28 | [3][11] |

Table 2: Use-Dependent Block of NaV1.5 by Lidocaine

| Holding Potential (mV) | IC50 (µM) | Fold Shift | Reference |

| -120 | >1000 | - | [8] |

| -80 | ~30 | >30 | [8] |

Experimental Protocols for Studying Trimecaine's Action

The whole-cell voltage-clamp technique is the gold standard for characterizing the interaction of local anesthetics with voltage-gated sodium channels.

Cell Preparation and Solutions

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the desired sodium channel isoform (e.g., NaV1.5, NaV1.7) are commonly used.[12][13][14]

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH. (Cesium is used to block potassium channels).

Protocol for Measuring Tonic Block (Resting State Affinity)

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.[8]

-

Apply a brief depolarizing test pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., every 10-30 seconds) to elicit a sodium current.[15]

-

After establishing a stable baseline current, perfuse the cell with increasing concentrations of trimecaine.

-

Measure the steady-state reduction in the peak sodium current at each concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 for tonic block.

Protocol for Measuring Phasic Block (Use-Dependent Affinity)

-

Hold the cell at a more depolarized potential (e.g., -80 mV or -90 mV) where a significant fraction of channels are in the inactivated state.[8][13]

-

Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 1 Hz or 10 Hz).[15]

-

Measure the progressive decrease in the peak sodium current during the pulse train in the presence of trimecaine.

-

The use-dependent block can be quantified by comparing the current amplitude of the first and last pulse in the train.

-

Determine the IC50 for use-dependent block by applying different concentrations of the drug.

Visualizing the Mechanism of Action and Experimental Design

The following diagrams, generated using the DOT language, illustrate key aspects of trimecaine's mechanism of action and the experimental workflows used to study it.

Caption: State-dependent binding of trimecaine to the voltage-gated sodium channel.

Caption: General experimental workflow for determining trimecaine's effect on sodium channels.

Caption: Logical relationship of trimecaine's properties and its blocking effect.

Conclusion

References

- 1. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]

- 5. Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [nanion.de]

- 9. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sophion.com [sophion.com]

- 13. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sophion.com [sophion.com]

- 15. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Trimecaine Hydrochloride: An In-depth Technical Guide

This guide provides a comprehensive overview of the core physicochemical properties of Trimecaine hydrochloride, tailored for researchers, scientists, and drug development professionals. The information presented is crucial for understanding its behavior in biological systems and for the development of robust pharmaceutical formulations.

Chemical and Physical Properties

Trimecaine hydrochloride is an amide-type local anesthetic and antiarrhythmic agent. Its fundamental properties are summarized in the tables below.

General and Structural Information

| Property | Value | Reference |

| Chemical Name | 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide hydrochloride | [1][2] |

| Synonyms | Mesocaine, Mesocain, Trimecaine HCl | [1][2] |

| Chemical Formula | C₁₅H₂₅ClN₂O | [1][3] |

| Molecular Weight | 284.82 g/mol | [1][3] |

| CAS Number | 1027-14-1 | [1][4] |

| Appearance | White to pale brown solid/crystalline powder | [4] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 140 °C (for the hydrochloride salt) | |

| Solubility | Readily soluble in water and ethanol. | |

| LogP (computed) | 2.6 (XLogP3 value for the free base) | [5] |

| pKa | Not experimentally determined in the reviewed literature. As an amine hydrochloride, the tertiary amine group is protonated. |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These represent standard pharmaceutical industry practices.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry Trimecaine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.

References

An In-Depth Technical Guide to the Synthesis and Purification of Trimecaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Trimecaine (also known as Mesitacaine), a local anesthetic of the amide type. The following sections detail the core chemical reactions, experimental protocols, purification methods, and analytical techniques for quality control.

Synthesis of Trimecaine

The synthesis of Trimecaine is a well-established two-step process. The overall reaction involves the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride, followed by the amination of the resulting intermediate with diethylamine.

Overall Synthesis Pathway

Caption: Overall two-step synthesis of Trimecaine.

Experimental Protocols

The following protocols are based on established synthetic methods, with data synthesized from various sources including patent literature.[1]

Step 1: Synthesis of 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide (Intermediate)

This step involves the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride.

Caption: Workflow for the acylation of 2,4,6-trimethylaniline.

Detailed Protocol:

-

In a reaction vessel, dissolve 2,4,6-trimethylaniline in a suitable solvent such as toluene, ethyl acetate, or methylene chloride.

-

Cool the mixture to a temperature between 0-10°C.

-

Slowly add chloroacetyl chloride to the cooled solution while maintaining the temperature. An equimolar amount or a slight excess of chloroacetyl chloride is typically used.

-

After the addition is complete, allow the reaction to stir for a specified time, typically 1-3 hours, while monitoring the progress by an appropriate method like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is subjected to a work-up procedure. This usually involves washing with water and a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid and remove water-soluble impurities.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide.

| Parameter | Value/Range |

| Solvents | Toluene, Ethyl Acetate, Methylene Chloride |

| Temperature | 0 - 10 °C |

| Reaction Time | 1 - 3 hours |

| Typical Yield | > 95% (crude) |

Table 1: Reaction parameters for the synthesis of the intermediate.

Step 2: Synthesis of Trimecaine

This step involves the amination of the intermediate with diethylamine.

References

The Genesis of Trimecaine: An In-depth Technical Guide to its Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimecaine, a notable member of the amide class of local anesthetics, emerged in the mid-20th century as a significant contribution to pain management. While its initial synthesis was reported by the Swedish chemist Nils Löfgren in 1946, comprehensive pharmacological evaluation and clinical deployment suggest a strong connection to research originating in the former Czechoslovakia. This guide delves into the foundational scientific research that characterized Trimecaine, offering a technical overview of its synthesis, mechanism of action, and early experimental evaluation.

Chemical Synthesis

The synthesis of Trimecaine, chemically known as (2,4,6-trimethylphenylcarbamoylmethyl)diethylammonium chloride, follows a pathway analogous to that of its close relative, lidocaine. The core reaction involves the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride, followed by the amination of the resulting α-chloro-2,4,6-trimethylacetanilide with diethylamine.

Experimental Protocol: Synthesis of Trimecaine

The following protocol is a representative synthesis based on established methods for analogous amide local anesthetics:

Step 1: Synthesis of α-chloro-2,4,6-trimethylacetanilide

-

In a suitable reaction vessel, dissolve 2,4,6-trimethylaniline in a solvent such as glacial acetic acid.

-

Slowly add chloroacetyl chloride to the solution, maintaining the temperature between 40-50°C.

-

After the addition is complete, continue to heat the mixture for a short period to ensure the reaction goes to completion.

-

Cool the reaction mixture and precipitate the product by adding a solution of sodium acetate in water.

-

Collect the resulting precipitate of α-chloro-2,4,6-trimethylacetanilide by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid.

Step 2: Synthesis of Trimecaine

-

Dissolve the α-chloro-2,4,6-trimethylacetanilide obtained in the previous step in a non-polar solvent like toluene.

-

Add an excess of diethylamine to the solution.

-

Reflux the mixture for several hours to facilitate the nucleophilic substitution reaction.

-

After the reaction is complete, cool the mixture and wash it with water to remove unreacted diethylamine.

-

Extract the Trimecaine base into an acidic aqueous solution.

-

Make the aqueous solution basic to precipitate the Trimecaine base.

-

Collect the precipitate and recrystallize from a suitable solvent to obtain pure Trimecaine.

The In Vivo Journey of Trimecaine: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimecaine, a local anesthetic of the amide type, is utilized for its nerve-blocking properties in various medical procedures.[1] Understanding its pharmacokinetic profile and metabolic fate within the body is paramount for optimizing its clinical use, ensuring patient safety, and guiding further drug development. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Trimecaine, drawing upon available data and leveraging knowledge of structurally similar compounds to build a complete picture.

Pharmacokinetics of Trimecaine

The disposition of Trimecaine in the body is characterized by its absorption, distribution, metabolism, and excretion. While comprehensive quantitative data for all pharmacokinetic parameters in healthy human subjects is limited in publicly available literature, key aspects have been elucidated.

Quantitative Pharmacokinetic Parameters

A study comparing the pharmacokinetics of Trimecaine and Lidocaine in patients with myocardial infarction found their profiles to be remarkably similar, with plasma concentrations of both drugs showing a biexponential decline over time.[2] This suggests a two-compartment model can likely describe Trimecaine's distribution and elimination.

Key pharmacokinetic parameters for Trimecaine are summarized in the table below. It is important to note that specific values for Cmax, Tmax, and AUC in healthy individuals are not well-documented in the available literature. The data for total clearance is derived from a study in patients with and without liver cirrhosis, highlighting the liver's crucial role in its elimination.[3]

| Parameter | Value | Population | Notes |

| Biological Half-life (t½) | ~90 minutes | General | [1] |

| Total Clearance (CL) | 34.7 ± 19.4 L/h | Patients without liver damage | Intravenous infusion[3] |

| 8.7 ± 5.0 L/h | Patients with compensated liver cirrhosis | Intravenous infusion[3] | |

| Volume of Distribution (Vd) | Reduced in patients with liver cirrhosis | Patients with compensated liver cirrhosis | Specific values not provided.[3] |

| Excretion | 10% unchanged, 90% as metabolites | General | Primarily renal excretion of metabolites.[1] |

Table 1: Known Pharmacokinetic Parameters of Trimecaine

Metabolism of Trimecaine

The biotransformation of Trimecaine is extensive, with approximately 90% of the administered dose being excreted as various metabolites.[1] While specific studies detailing the exact metabolic pathways and metabolite structures of Trimecaine are scarce, its structural similarity to Lidocaine, another widely studied amide local anesthetic, allows for the inference of its likely metabolic fate.[2][4]

Inferred Metabolic Pathways (Based on Lidocaine Metabolism)

Lidocaine undergoes significant hepatic metabolism, primarily through oxidation and N-dealkylation, which are characteristic Phase I reactions.[3][5][6] These reactions are followed by Phase II conjugation to enhance water solubility for renal excretion. It is highly probable that Trimecaine follows a similar biotransformation route.

Phase I Metabolism:

The initial and major metabolic step for amide local anesthetics like Lidocaine is oxidative N-dealkylation by cytochrome P450 enzymes in the liver, particularly CYP1A2 and CYP3A4.[3] For Trimecaine, this would involve the removal of one or both of the ethyl groups from the tertiary amine. Aromatic hydroxylation of the trimethylphenyl ring is another potential Phase I reaction.

Phase II Metabolism:

The metabolites formed during Phase I, which are more polar than the parent drug, are then likely conjugated with endogenous molecules such as glucuronic acid to form water-soluble glucuronides that can be readily excreted by the kidneys.

The following diagram illustrates the inferred metabolic pathway of Trimecaine, based on the known metabolism of Lidocaine.

Caption: Inferred Metabolic Pathway of Trimecaine.

Experimental Protocols

Generalized Protocol for a Human Pharmacokinetic Study of an Amide Local Anesthetic

-

Subject Recruitment: Healthy adult volunteers are recruited after obtaining informed consent and screening for inclusion and exclusion criteria (e.g., no significant medical history, no concurrent medications).

-

Drug Administration: A single intravenous dose of the local anesthetic is administered over a specific period. For oral formulations, subjects would ingest the drug after a period of fasting.[8]

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 5, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose).[7]

-

Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.[7]

-

Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion of the parent drug and its metabolites.

-

Bioanalytical Method: The concentrations of the parent drug and its major metabolites in plasma and urine are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.[9]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Caption: General workflow of a pharmacokinetic study.

Conclusion

The in vivo pharmacokinetics of Trimecaine are characterized by a relatively short half-life and extensive hepatic metabolism. While specific quantitative data in healthy individuals and detailed metabolite identification remain areas for further investigation, the strong analogy to Lidocaine provides a robust framework for understanding its biotransformation. The methodologies outlined in this guide offer a basis for conducting future studies to fill these knowledge gaps, which will be crucial for the continued safe and effective use of Trimecaine in clinical practice and for the development of new anesthetic agents.

References

- 1. Trimecaine - Wikipedia [en.wikipedia.org]

- 2. [Pharmacokinetic characteristics of trimecaine compared to lidocaine in myocardial infarct patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Trimecaine | C15H24N2O | CID 12028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. admescope.com [admescope.com]

- 8. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [The quantitative analysis of amide local anesthetics using high pressure liquid chromatography and ultraviolet detection (HPLC/UV)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimecaine as a local anesthetic versus antiarrhythmic

An In-depth Technical Guide to the Dual Actions of Trimecaine: A Local Anesthetic and Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimecaine, an amide-type local anesthetic, is a versatile pharmacological agent with established efficacy in both nerve conduction blockade for local anesthesia and the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, a feature that underpins its dual therapeutic applications. This technical guide provides a comprehensive analysis of Trimecaine, contrasting its role as a local anesthetic with its function as an antiarrhythmic. It includes a detailed examination of its mechanism of action, pharmacokinetics, and clinical efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Sodium Channel Blockade

Trimecaine, like other local anesthetics of the amide group, exerts its effects by blocking voltage-gated sodium (Na+) channels on the internal side of the cell membrane.[1] This action inhibits the large, transient increase in sodium permeability that is necessary for the generation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1] By preventing depolarization, Trimecaine effectively blocks nerve impulse transmission, leading to local anesthesia, and suppresses aberrant electrical activity in the heart, resulting in an antiarrhythmic effect.[2]

Caption: Mechanism of Trimecaine's blockade of voltage-gated sodium channels.

Trimecaine as a Local Anesthetic

In local anesthesia, Trimecaine is applied to nerve tissues to block sensory and motor nerve conduction.[1] Its applications include topical, infiltration, mucosal, and spinal anesthesia.[2] The anesthetic effect typically begins within 15 minutes and lasts for 60–90 minutes.[2]

Quantitative Data: Anesthetic Properties

The efficacy of Trimecaine as a local anesthetic has been compared with other agents, particularly lidocaine and bupivacaine.

| Parameter | Trimecaine | Lidocaine | Bupivacaine | Reference |

| Onset of Action | ~15 minutes | 2-5 minutes | 5-10 minutes | [2][3] |

| Duration of Action | 60-90 minutes | 50-120 minutes | 240-480 minutes | [2][3] |

| Duration (Brachial Plexus Block) | 130.0 +/- 1.3 min | 161.4 +/- 2.6 min | 375.7 +/- 22.7 min | [4] |

| Common Concentrations | 0.4% to 4% | 0.5% to 2% | 0.25% to 0.5% | [2] |

Experimental Protocol: Evaluation of Topical Anesthesia

This protocol is adapted from methodologies used for quantitative sensory testing (QST) to evaluate the efficacy of topical local anesthetics.[5]

Objective: To determine the change in sensory thresholds following the application of Trimecaine gel.

Model: Human volunteers or suitable animal models (e.g., rabbit cornea).[6]

Methodology:

-

Baseline Measurement: Establish baseline sensory thresholds at the target site (e.g., oral mucosa) using a standardized QST protocol. This includes measuring:

-

Mechanical Pain Threshold (MPT) with electronic von Frey filaments.

-

Pressure Pain Threshold (PPT) with an algometer.

-

Needle Penetration Sensitivity (NPS) using a standardized needle.

-

-

Anesthetic Application: Apply a standardized amount of Trimecaine gel (e.g., 2%) or a placebo gel to the test site for a fixed duration (e.g., 5 minutes). The study should be double-blind and randomized.[5]

-

Post-Application Measurement: After the application period, remove the gel and repeat the sensory threshold measurements from Step 1 at predefined intervals (e.g., 5, 15, 30, and 60 minutes) to assess the onset and duration of the anesthetic effect.

-

Data Analysis: Compare the changes in sensory thresholds from baseline between the Trimecaine and placebo groups using appropriate statistical methods (e.g., ANOVA). A significant increase in pain thresholds indicates effective local anesthesia.

Caption: Experimental workflow for evaluating local anesthetic efficacy.

Trimecaine as an Antiarrhythmic

Trimecaine is also used for the prophylaxis and treatment of ventricular arrhythmias, particularly those associated with myocardial infarction and cardiac surgery.[2][7] Its action is analogous to Class Ib antiarrhythmic drugs, which primarily block sodium channels, shorten the action potential duration, and reduce automaticity in cardiac cells.[2][8]

Quantitative Data: Antiarrhythmic Efficacy

Clinical studies have evaluated Trimecaine's effectiveness in suppressing cardiac rhythm disorders, often comparing different administration routes and other antiarrhythmic agents.

| Parameter | Result | Patient Population | Reference |

| Overall Efficacy | 73.9% of cases showed antiarrhythmic action | 58 patients with coronary heart disease and rhythm disorders | [9] |

| IV Efficacy (vs. Lidocaine) | 35.3% positive effect | 22 patients with frequent ventricular premature beats | [10] |

| Oral Efficacy (Long-term) | 18.2% positive effect | 22 patients with frequent ventricular premature beats | [10] |

| Comparative IV Efficacy | Lidocaine: 26.7-30.0% positive effect | Patients with frequent ventricular premature beats | [10] |

| Comparative Oral Efficacy | Procainamide: 37.3% positive effect | Patients with frequent ventricular premature beats | [10] |

Positive effect defined as a decrease in mean ventricular premature beats per hour by 50% or more.

Pharmacokinetic Profile

Studies comparing the pharmacokinetics of Trimecaine and Lidocaine have found them to be largely identical.[11]

| Parameter | Trimecaine | Lidocaine | Condition | Reference |

| Biological Half-life | ~90 minutes | ~90-120 minutes | General | [2] |

| Pharmacokinetics | Biexponential decline | Biexponential decline | Single 80 mg IV dose in myocardial infarction patients | [11] |

| Distribution/Clearance | No significant difference | No significant difference | Single 80 mg IV dose in myocardial infarction patients | [11] |

Experimental Protocol: Evaluation of Antiarrhythmic Activity

This protocol describes a common in-vivo model for screening antiarrhythmic drugs using a chemical-induced arrhythmia.[12][13]

Objective: To assess the ability of Trimecaine to prevent or terminate chemically-induced cardiac arrhythmias.

Model: Rats or cats.[12]

Methodology:

-

Animal Preparation: Anesthetize the subject animal (e.g., with pentobarbital). Insert catheters for drug administration (e.g., femoral vein) and blood pressure monitoring. Attach ECG leads to monitor cardiac rhythm continuously.

-

Arrhythmia Induction: Administer an arrhythmogenic agent. A common method is a slow intravenous infusion of aconitine until a stable arrhythmia (e.g., ventricular tachycardia) is observed on the ECG.

-

Drug Administration (Prophylactic): In one group of animals, administer a test dose of Trimecaine (or a control vehicle) intravenously before the induction of arrhythmia. Measure the dose of aconitine required to produce arrhythmia. An increase in the required dose indicates a prophylactic effect.

-

Drug Administration (Therapeutic): In a separate group of animals, administer a test dose of Trimecaine intravenously after a stable arrhythmia has been established. Monitor the ECG for conversion to sinus rhythm and note the duration of the antiarrhythmic effect.

-

Data Analysis: Quantify the effects by measuring parameters such as the dose of arrhythmogen required, the percentage of animals converting to sinus rhythm, and the duration of normal rhythm.

Caption: Experimental workflow for evaluating antiarrhythmic efficacy.

Comparative Analysis and Conclusion

Trimecaine's dual utility stems from its fundamental ability to block sodium channels in excitable tissues.

-

As a Local Anesthetic: Its efficacy is comparable to lidocaine in terms of onset and mechanism, though its duration of action can be slightly shorter in some applications.[2][4] The primary target is peripheral nerve axons, where blocking sodium channels prevents the propagation of pain signals.

-

As an Antiarrhythmic: Trimecaine functions as a Class Ib agent, targeting sodium channels in myocardial cells. It is effective against ventricular arrhythmias but shows limited efficacy when administered orally for long-term therapy compared to other agents.[10] Its pharmacokinetic profile is nearly identical to that of lidocaine, suggesting similar dosing and administration considerations in acute settings.[11]

For drug development professionals, Trimecaine serves as a classic example of how a single molecular mechanism can be leveraged for distinct therapeutic outcomes based on the target tissue and administration route. Its development into derivatives or novel formulations, such as polymeric compounds to extend its anesthetic duration, highlights ongoing research efforts to optimize its clinical utility.[6] The choice between its use as an anesthetic versus an antiarrhythmic is dictated entirely by the clinical context, from localized application for nerve blocks to systemic administration for cardiac stabilization.

References

- 1. Trimecaine | C15H24N2O | CID 12028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimecaine - Wikipedia [en.wikipedia.org]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. [A comparative analysis of the efficacy of trimecaine, lidocaine and bupivacaine for a prolonged brachial plexus block] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Protocol to Evaluate the Effect of Topical Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Local anesthetic properties of a polymeric compound of trimecaine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Possibility of using trimecaine for the treatment of cardiac rhythm disorders in myocardial infarct] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Clinico-electrophysiologic study of the anti-arrhythmic action of trimecaine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Comparative clinical study of the effectiveness of the new anti-arrhythmia agents, trimecaine and pyrromecaine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Pharmacokinetic characteristics of trimecaine compared to lidocaine in myocardial infarct patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Anti-arrhythmic activity of trimecaine under experimental and clinical conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug screening methods for antiarrhythmic agents | PPTX [slideshare.net]

Beyond the Blockade: A Technical Guide to the Putative Molecular Targets of Trimecaine Beyond Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimecaine, a well-established local anesthetic and antiarrhythmic agent, is primarily recognized for its potent blockade of voltage-gated sodium channels. However, the broader pharmacological profile of local anesthetics suggests that their molecular interactions are not confined to this single target. Emerging evidence from structurally related compounds indicates a range of off-target effects that may contribute to both their therapeutic efficacy and potential side effects. This technical guide explores the potential molecular targets of Trimecaine beyond its canonical interaction with sodium channels. Drawing upon data from analogous local anesthetics such as lidocaine and procaine, this document delineates the putative interactions of Trimecaine with muscarinic acetylcholine receptors, nicotinic acetylcholine receptors, various potassium channels, and calcium channels. For each potential target, we present available quantitative data, detail relevant experimental protocols for investigation, and provide visualizations of the implicated signaling pathways. This guide serves as a comprehensive resource for researchers aiming to elucidate the complete mechanism of action of Trimecaine and to inform the development of future therapeutic agents with improved selectivity and safety profiles.

Introduction

Trimecaine, an amide-type local anesthetic, has been a mainstay in clinical practice for decades, valued for its rapid onset and intermediate duration of action. Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the propagation of action potentials and results in localized anesthesia. While this interaction is well-characterized, the broader pharmacology of local anesthetics points towards a more complex picture of molecular engagement. It is increasingly recognized that many drugs in this class interact with a variety of other ion channels and receptors, albeit often with lower affinity. These "off-target" interactions can have significant physiological consequences, contributing to the drug's overall clinical profile, including its antiarrhythmic properties and potential toxicities.

This whitepaper aims to provide an in-depth technical exploration of the potential molecular targets of Trimecaine beyond sodium channels. Due to a paucity of direct experimental data for Trimecaine itself, this guide synthesizes findings from studies on structurally and functionally similar local anesthetics, such as lidocaine and procaine, to build a predictive framework for Trimecaine's off-target pharmacology.

Potential Molecular Targets of Trimecaine

Muscarinic Acetylcholine Receptors

Local anesthetics have been shown to interact with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological functions.

The following table summarizes the binding affinities of various local anesthetics for muscarinic receptors. These values, obtained from radioligand binding assays, provide an indication of the potential for Trimecaine to interact with these receptors.

| Local Anesthetic | Receptor Subtype | Assay Type | Ki (nM) | Reference |

| Procaine | M2 | Radioligand Binding ([18F]FP-TZTP) | High Affinity (IC50 near clinical dose) | [1] |

| Lidocaine | M1 | Radioligand Binding ([3H]QNB) | No displacement at relevant concentrations | [2] |

| Lidocaine | M3 | Radioligand Binding ([3H]QNB) | Non-competitive antagonism | [3] |

The interaction of local anesthetics with mAChRs can modulate downstream signaling cascades. For instance, antagonism of M2 receptors by procaine could lead to an increase in intracellular cyclic AMP (cAMP) levels by relieving the inhibition of adenylyl cyclase.

References

- 1. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular calcium increases in growth cones exposed to tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimecaine Derivatives: A Technical Guide to Synthesis, Pharmacological Evaluation, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimecaine, a well-established local anesthetic and antiarrhythmic agent, serves as a versatile scaffold for the development of novel therapeutic derivatives. This technical guide provides an in-depth overview of the synthesis, pharmacological evaluation, and potential applications of trimecaine derivatives. It is designed to be a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key processes and pathways. The information presented herein is compiled from a range of scientific literature, offering a foundational understanding for the exploration and optimization of this promising class of compounds.

Introduction

Trimecaine, chemically known as 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide, is an amide-type local anesthetic with a history of clinical use.[1] Its pharmacological profile, characterized by a favorable therapeutic index, has prompted significant interest in the development of derivatives with enhanced efficacy, duration of action, and novel therapeutic applications.[2] The core structure of trimecaine offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs with a wide range of physicochemical and pharmacological properties.

This guide will explore the key aspects of trimecaine derivative research, including synthetic methodologies, protocols for evaluating their local anesthetic and antiarrhythmic activities, their mechanism of action at the molecular level, and emerging potential applications in areas such as immunology.

Synthesis of Trimecaine Derivatives

The synthesis of trimecaine and its derivatives typically involves multi-step processes. The core synthesis of trimecaine itself can be achieved through the reaction of 2,4,6-trimethylaniline with chloroacetyl chloride, followed by amination with diethylamine. Derivatives can be generated by modifying the aromatic ring, the amide linkage, or the tertiary amine. One common approach to creating derivatives is through N-alkylation to form quaternary ammonium salts, also known as ionic compounds.[3]

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a trimecaine derivative.

Caption: General workflow for trimecaine derivative synthesis.

Experimental Protocols

This protocol is a representative example for the synthesis of the parent compound, trimecaine, in its hydrochloride salt form.

Materials:

-

2,4,6-trimethylaniline

-

Chloroacetyl chloride

-

Diethylamine

-

Toluene

-

Sodium carbonate

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Activated carbon

Procedure:

-

Synthesis of N-(2,4,6-trimethylphenyl)-2-chloroacetamide:

-

Dissolve 2,4,6-trimethylaniline in toluene in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

-

Cool the solution to 10-15°C in an ice bath.

-

Slowly add chloroacetyl chloride to the solution while maintaining the temperature below 30°C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Filter the resulting precipitate, wash with cold toluene, and dry to obtain N-(2,4,6-trimethylphenyl)-2-chloroacetamide.

-

-

Synthesis of Trimecaine Base:

-

In a separate reaction vessel, add N-(2,4,6-trimethylphenyl)-2-chloroacetamide and an excess of diethylamine.

-

Heat the mixture under reflux for 4-6 hours.

-

After cooling, add water and an aqueous solution of sodium carbonate to neutralize the excess acid and precipitate the trimecaine base.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude trimecaine base.

-

-

Formation of Trimecaine Hydrochloride:

-

Dissolve the crude trimecaine base in ethanol.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic.

-

Cool the solution in an ice bath to induce crystallization of trimecaine hydrochloride.

-

If necessary, decolorize the solution with activated carbon.

-

Filter the crystals, wash with cold ethanol, and dry under vacuum.

-

This protocol describes the N-alkylation of trimecaine to form a quaternary ammonium salt.[3]

Materials:

-

Trimecaine base

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Acetonitrile

-

Diethyl ether

Procedure:

-

Dissolve the trimecaine base in acetonitrile in a round-bottom flask.

-

Add a molar excess of the chosen alkyl halide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the quaternary ammonium salt may precipitate out of the solution. If not, add diethyl ether to induce precipitation.

-

Filter the solid product, wash with diethyl ether to remove any unreacted starting materials, and dry under vacuum.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Pharmacological Evaluation

The pharmacological evaluation of trimecaine derivatives primarily focuses on their local anesthetic and antiarrhythmic properties. Standard in vivo and in vitro models are employed to determine their efficacy, potency, and safety profiles.

Evaluation of Local Anesthetic Activity

A common method to assess local anesthetic activity is the guinea pig intradermal wheal test.

Animals:

-

Healthy adult guinea pigs (300-400 g)

Materials:

-

Test compound (trimecaine derivative) solution at various concentrations

-

Positive control (e.g., lidocaine or trimecaine) solution

-

Saline solution (negative control)

-

Tuberculin syringes with fine-gauge needles

-

A blunt probe or needle for sensory testing

Procedure:

-

Shave the dorsal skin of the guinea pigs 24 hours before the experiment.

-

On the day of the experiment, inject 0.25 mL of the test compound solution, positive control, and negative control intradermally at separate, marked sites on the back of each animal, raising a distinct wheal.

-

At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) after injection, gently prick the center of the wheal with the blunt probe.

-

The absence of a skin twitch (panniculus carnosus reflex) is considered a positive sign of anesthesia.

-

Record the duration of anesthesia as the time from injection until the return of the skin twitch reflex.

-

The potency can be assessed by determining the minimum concentration of the drug that produces a block in a certain percentage of animals (e.g., ED50).

Evaluation of Antiarrhythmic Activity

A widely used model for screening antiarrhythmic drugs is the aconitine-induced arrhythmia model in rats.[2]

Animals:

-

Male Wistar rats (200-250 g)

Materials:

-

Test compound (trimecaine derivative) solution

-

Positive control (e.g., lidocaine or trimecaine) solution

-

Saline solution (vehicle control)

-

Aconitine solution

-

Anesthetic (e.g., urethane)

-

Electrocardiogram (ECG) recording equipment

Procedure:

-

Anesthetize the rats and insert ECG electrodes to monitor cardiac activity.

-

Administer the test compound, positive control, or vehicle control intravenously or intraperitoneally.

-

After a short period to allow for drug distribution (e.g., 5-10 minutes), infuse a solution of aconitine intravenously at a constant rate.

-

Continuously record the ECG and observe for the onset of arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

-

The protective effect of the test compound is determined by its ability to prevent or delay the onset of these arrhythmias compared to the control group.

-

The dose of aconitine required to induce arrhythmias in the presence of the test compound can be used as a measure of its antiarrhythmic potency.

Quantitative Data Summary

The following tables summarize available quantitative data for trimecaine and its derivatives. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions.

Table 1: Comparative Toxicity of Trimecaine and Other Local Anesthetics

| Compound | Relative Toxicity (compared to Procaine) | Reference |

| Trimecaine | Less toxic | [2] |

| Lidocaine | Less toxic | [2] |

| Tetracaine | More toxic | [2] |

Table 2: Antiarrhythmic Activity of Trimecaine in an Experimental Model

| Experimental Model | Dosage | Effect | Reference |

| Aconitine-induced arrhythmia in cats and rats | Not specified | Marked antiarrhythmic properties, more active than procainamide and quinidine | [2] |

Mechanism of Action

The primary mechanism of action for trimecaine and its derivatives as local anesthetics and antiarrhythmic agents is the blockade of voltage-gated sodium channels.[1] This action is shared by other class I antiarrhythmic drugs and amide-type local anesthetics.

By binding to a specific site within the pore of the sodium channel, these compounds inhibit the influx of sodium ions that is necessary for the depolarization of nerve and cardiac cell membranes. This leads to a decrease in the excitability of these cells and the propagation of action potentials.

The interaction with the sodium channel is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel. Most local anesthetics, including trimecaine, are thought to have a higher affinity for the open and inactivated states, which contributes to their use-dependent blockade – the effect is more pronounced in rapidly firing cells.

Signaling Pathway Diagram

The following diagram illustrates the interaction of a trimecaine derivative with a voltage-gated sodium channel.

Caption: Trimecaine derivative interaction with sodium channel states.

Potential Applications

Beyond their established roles as local anesthetics and antiarrhythmics, research into trimecaine derivatives has revealed other potential therapeutic applications.

Immunomodulation

Recent studies have investigated the immunomodulatory effects of certain trimecaine derivatives. A trimecaine-based ionic compound (TIC) has been shown to stimulate B-lymphopoiesis in a cyclophosphamide-induced hematopoietic-depressive model.[4][5] This suggests a potential application for these compounds in treating certain types of immunodeficiencies or as adjuvants in vaccination or cancer therapy. The TIC compound was found to promote the restoration of marginal zone B cells, follicular B cells, and activated germinal center B cells.[4]

Antimicrobial and Growth-Regulating Activities

Some ionic compounds based on trimecaine have also been reported to possess antimicrobial and plant-growth-regulating activities.[3] While this research is still in its early stages, it points to the broad biological activity of this class of molecules and suggests potential applications in agriculture and as antimicrobial agents.

Conclusion

Trimecaine and its derivatives represent a rich area for drug discovery and development. The versatility of the trimecaine scaffold allows for the generation of a wide array of compounds with diverse pharmacological properties. While their primary applications remain in local anesthesia and the management of cardiac arrhythmias, emerging research into their immunomodulatory and other biological activities opens up exciting new avenues for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to design and evaluate the next generation of trimecaine-based therapeutics. Further research is warranted to fully elucidate the structure-activity relationships, optimize the pharmacological profiles, and explore the full therapeutic potential of these promising compounds.

References

- 1. Trimecaine | C15H24N2O | CID 12028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Anti-arrhythmic activity of trimecaine under experimental and clinical conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stimulation of B-Lymphopoiesis by Administration of a Trimecaine-Based Ionic Compound in Cyclophosphamide-Induced Hematopoietic-Depressive Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of B-Lymphopoiesis by Administration of a Trimecaine-Based Ionic Compound in Cyclophosphamide-Induced Hematopoietic-Depressive Model - PMC [pmc.ncbi.nlm.nih.gov]

Trimecaine's Effect on Cardiac Action Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimecaine, a local anesthetic of the amide type, also exhibits significant antiarrhythmic properties.[1] Its primary mechanism of action, like other Class IB antiarrhythmic agents, involves the modulation of ion channels that govern the cardiac action potential.[2][3] This technical guide provides a comprehensive overview of the electrophysiological effects of Trimecaine on the heart, with a focus on its impact on the cardiac action potential. Due to a lack of specific quantitative data for Trimecaine in the public domain, this guide will leverage data from the structurally and functionally similar Class IB antiarrhythmic drug, lidocaine, to provide a comparative context for its anticipated effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Trimecaine's cardiac electrophysiology.

Core Mechanism of Action

Trimecaine, as a Class IB antiarrhythmic, primarily targets and blocks the voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[3][4] This blockade is state-dependent, with a higher affinity for the inactivated state of the channel, which is more prevalent in depolarized or ischemic tissue.[3][4][5] By blocking the influx of sodium ions during phase 0 of the cardiac action potential, Trimecaine decreases the maximum rate of depolarization (Vmax), particularly in rapidly firing or damaged cells.[2][6] A key characteristic of Class IB drugs is their rapid association and dissociation kinetics, which results in a more pronounced effect at higher heart rates (use-dependence) and in tissues with a less negative resting membrane potential.[5]

The primary electrophysiological consequences of Trimecaine's action on the cardiac action potential are a shortening of the action potential duration (APD) and a reduction in the effective refractory period (ERP).[7][8] This shortening of the APD is a hallmark of Class IB antiarrhythmics and is thought to contribute to their antiarrhythmic efficacy by reducing the likelihood of early afterdepolarizations and terminating re-entrant arrhythmias.[5]

Quantitative Analysis of Ion Channel Inhibition

| Ion Channel | Drug | IC50 | Species/Cell Line | Experimental Conditions | Reference |

| NaV1.5 (Peak) | Lidocaine | 262.90 ± 22.40 µM | HEK293 cells | Whole-cell patch clamp | [9] |

| hERG (IKr) | Lidocaine | >100 µM | HEK293 cells | Whole-cell patch clamp | [9] |

| CaV1.2 (ICa,L) | Lidocaine | High µM to mM range | Various | Inferred from literature | N/A |

Note: The provided IC50 values are for lidocaine and serve as a reference due to the absence of specific data for Trimecaine. Further experimental validation is required to determine the precise inhibitory concentrations of Trimecaine.

Impact on Cardiac Action Potential Parameters

The effects of Class IB antiarrhythmics on the cardiac action potential are well-documented. The following table summarizes the expected qualitative and quantitative effects of Trimecaine, based on data from lidocaine studies.

| Action Potential Parameter | Expected Effect of Trimecaine | Quantitative Data (Lidocaine) | Cell Type | Reference |

| Action Potential Duration (APD) | Shortening | Maximal shortening at 1 x 10⁻⁵ mole/liter | Canine Purkinje fibers and ventricular muscle | [10] |

| Effective Refractory Period (ERP) | Shortening | Maximal shortening at 1 x 10⁻⁵ mole/liter | Canine Purkinje fibers and ventricular muscle | [10] |

| Maximum Rate of Depolarization (Vmax) | Decrease (especially in ischemic tissue) | Concentration-dependent decrease | Feline and guinea pig ventricular myocytes | [11] |

| Resting Membrane Potential | No significant change at therapeutic concentrations | No significant effect at ≤ 1 x 10⁻⁵ mole/liter | Canine ventricular muscle | [10] |

Experimental Protocols

The investigation of Trimecaine's effects on the cardiac action potential and underlying ion currents typically involves the use of patch-clamp electrophysiology on isolated cardiomyocytes.

Isolation of Ventricular Myocytes

-

Animal Model: Adult male Sprague-Dawley rats (250-300 g) are commonly used.

-

Anesthesia: Intraperitoneal injection of sodium pentobarbital (50 mg/kg).

-

Heart Excision: The heart is rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The heart is perfused with a Ca2+-free Tyrode's solution containing collagenase type II and protease type XIV to enzymatically digest the cardiac tissue.

-

Cell Dissociation: The ventricles are minced and gently agitated to release individual cardiomyocytes.

-

Storage: The isolated myocytes are stored in a high-K+ storage solution at 4°C.

Whole-Cell Patch-Clamp Recording

-

Cell Plating: Isolated cardiomyocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of ionic currents or action potentials.

-

Data Acquisition: Data is acquired using a patch-clamp amplifier and appropriate software.

-

Protocol: Action potentials are elicited by injecting brief (2-4 ms) suprathreshold depolarizing current pulses through the patch pipette at a specific frequency (e.g., 1 Hz).

-

Parameters Measured: Resting membrane potential (RMP), action potential amplitude (APA), maximum upstroke velocity (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).

-

Sodium Current (INa): Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure full channel availability and then depolarized to various test potentials. Specific ion channel blockers (e.g., Cd2+ for Ca2+ channels, Cs+ for K+ channels) are used to isolate the sodium current.

-

Potassium Current (IKr/hERG): Specific voltage protocols are used to elicit the characteristic tail currents of the hERG channel.

-

Calcium Current (ICa,L): Cells are depolarized from a holding potential that inactivates sodium channels (e.g., -40 mV).

Signaling Pathways and Logical Relationships

The primary signaling pathway for Trimecaine's effect on the cardiac action potential is the direct blockade of voltage-gated sodium channels. The following diagrams illustrate this mechanism and the experimental workflow.

Caption: Mechanism of Trimecaine's action on the cardiac action potential.

Caption: Experimental workflow for studying Trimecaine's cardiac effects.

Conclusion

Trimecaine exerts its antiarrhythmic effects primarily through the blockade of voltage-gated sodium channels in cardiomyocytes, consistent with its classification as a Class IB antiarrhythmic agent. This action leads to a shortening of the action potential duration and a decrease in the maximum rate of depolarization, particularly in ischemic or rapidly firing cardiac tissue. While specific quantitative data for Trimecaine remains to be fully elucidated, its electrophysiological profile is expected to be similar to that of lidocaine. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular and cellular effects of Trimecaine on the heart. A deeper understanding of its interaction with cardiac ion channels is crucial for its optimal use in clinical settings and for the development of novel antiarrhythmic therapies.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. How Do Class IB Antidysrhythmics Work - Uses, Side Effects, Drug Names [rxlist.com]

- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 4. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. nursingcenter.com [nursingcenter.com]

- 7. Lidocaine's negative inotropic and antiarrhythmic actions. Dependence on shortening of action potential duration and reduction of intracellular sodium activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fundamental Principles of Trimecaine's Ion Channel Blockade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimecaine, a local anesthetic of the amide type and a class Ib antiarrhythmic agent, exerts its therapeutic effects primarily through the blockade of voltage-gated ion channels. This guide provides a comprehensive overview of the fundamental principles underlying Trimecaine's interaction with these critical components of cellular excitability. By modulating the function of sodium, and to a lesser extent potassium and calcium channels, Trimecaine alters nerve conduction and cardiac electrophysiology. This document details the mechanism of action, summarizes available (though limited) quantitative data, outlines relevant experimental protocols, and visualizes the key pathways and experimental workflows.

Introduction

Trimecaine is a versatile drug utilized for both local anesthesia and the management of cardiac arrhythmias.[1] Its efficacy stems from its ability to reversibly block the propagation of action potentials in nerve fibers and to modulate the electrical activity of cardiomyocytes. The primary molecular target of Trimecaine is the voltage-gated sodium channel, a key protein responsible for the rapid depolarization phase of the action potential in most excitable cells.[2] Like other local anesthetics, Trimecaine exhibits a state-dependent blockade, showing a higher affinity for channels in the open and inactivated states compared to the resting state. This property is crucial for its activity in rapidly firing neurons and cardiac tissue. While the blockade of sodium channels is the principal mechanism, evidence also suggests interactions with potassium and calcium channels, contributing to its antiarrhythmic properties.[3]

Mechanism of Ion Channel Blockade

The primary mechanism of action for Trimecaine involves the direct blockade of voltage-gated sodium channels from the intracellular side. As a weak base, Trimecaine exists in both charged (protonated) and uncharged forms at physiological pH. The uncharged form is lipid-soluble and can readily cross the cell membrane. Once inside the cell, an equilibrium is re-established, and the charged form binds to a specific receptor site within the pore of the sodium channel. This binding physically obstructs the influx of sodium ions, thereby increasing the threshold for excitation and slowing the rate of depolarization of the nerve membrane. Ultimately, this prevents the generation and conduction of nerve impulses.

The effectiveness of Trimecaine's blockade is highly dependent on the conformational state of the sodium channel, a phenomenon known as state-dependent or modulated receptor hypothesis. The affinity of Trimecaine is significantly higher for channels in the open and inactivated states than in the resting (closed) state. This means that in rapidly firing tissues, where channels are frequently opening and inactivating, the blocking effect of Trimecaine is enhanced. This "use-dependent" block is a key feature of its action as both a local anesthetic and an antiarrhythmic agent.[4]

While the primary focus is on sodium channels, Trimecaine's antiarrhythmic effects, particularly its classification as a Class Ib agent, suggest it may also influence other ion channels. These agents are known to shorten the action potential duration in cardiac tissues, which could be mediated by effects on potassium currents.[5] However, specific quantitative data on Trimecaine's interaction with potassium and calcium channels are limited in the available literature.

Quantitative Data on Ion Channel Blockade

Quantitative data on the specific interactions of Trimecaine with various ion channels, such as IC50 values, binding affinities (Kd), and on/off rates, are not extensively reported in publicly available literature. However, for context and comparison, the table below includes typical values for other well-studied Class Ib local anesthetics like Lidocaine. It is important to note that these values can vary depending on the specific ion channel subtype, its conformational state, and the experimental conditions.

| Drug (for comparison) | Ion Channel | State | IC50 | Binding Affinity (Kd) | On-Rate (k_on) | Off-Rate (k_off) | Reference |

| Lidocaine | Na_v_1.5 | Resting | ~440-491 µM | - | - | - | [6] |

| Lidocaine | Na_v_1.5 | Inactivated | ~12-19 µM | - | - | - | [6] |

| Lidocaine | TTXr Na+ | Resting (Tonic) | 210 µM | - | - | - | [7] |

| Lidocaine | TTXr Na+ | Inactivated | 60 µM | - | - | - | [7] |

| Bupivacaine | TTXr Na+ | Resting (Tonic) | 32 µM | - | - | - | [7] |

| Bupivacaine | TTXs Na+ | Resting (Tonic) | 13 µM | - | - | - | [7] |

Note: The absence of specific quantitative data for Trimecaine in the public domain represents a significant gap in the understanding of its precise pharmacological profile.

Experimental Protocols

The investigation of Trimecaine's effects on ion channels primarily relies on electrophysiological techniques, with the patch-clamp method being the gold standard.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane, providing a comprehensive view of the drug's effect on the total population of ion channels.

Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by Trimecaine and to characterize its state-dependent blockade.

Cell Preparation:

-

Culture a suitable cell line expressing the desired ion channel subtype (e.g., HEK293 cells stably transfected with human Na_v_1.5 for cardiac studies or a neuronal cell line for local anesthetic studies).

-

Alternatively, primary cultured neurons or isolated cardiomyocytes can be used.

-

On the day of the experiment, gently dissociate the cells to obtain a single-cell suspension.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels and isolate sodium currents.

Recording Procedure:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Mount the pipette on a micromanipulator and, under microscopic guidance, approach a single cell.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief, stronger suction pulse to rupture the membrane patch, establishing the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents and construct a current-voltage (I-V) relationship.

-

To study use-dependent block, apply a train of short depolarizing pulses at a physiological frequency (e.g., 1-10 Hz).

-

To assess tonic block, apply a single depolarizing pulse from a hyperpolarized holding potential.

-

To determine the affinity for the inactivated state, hold the cell at various depolarized potentials to induce inactivation before applying a test pulse.

-

Perfuse the cell with increasing concentrations of Trimecaine and repeat the voltage protocols to determine the IC50 for tonic and use-dependent block.

Data Analysis:

-

Measure the peak inward sodium current at each voltage step.

-

Plot the normalized current as a function of Trimecaine concentration and fit the data with a Hill equation to determine the IC50.

-

Analyze the kinetics of current decay to study the effects on channel inactivation.

-

Compare the block at different stimulation frequencies to quantify use-dependent effects.

References

- 1. Trimecaine - Wikipedia [en.wikipedia.org]

- 2. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [The effect of a combination of N-propylajmaline bromide and trimecaine on heart arrhythmias of different origins and on the electrophysiological parameters of the myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Rational design, synthesis, and evaluation of novel polypharmacological compounds targeting NaV1.5, KV1.5, and K2P channels for atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Trimecaine in Common Research Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimecaine, a local anesthetic and antiarrhythmic agent, is a weak base with a chemical structure that includes a tertiary amine.[1][2][3] Its hydrochloride salt is readily soluble in water and ethanol.[4][5][6][7][8][9] However, for in vitro research and drug formulation development, understanding its solubility in various buffered solutions is critical. Buffers are essential for maintaining a stable pH, which can significantly influence the ionization state and, consequently, the solubility of ionizable drugs like trimecaine.[10][11]